6-(Chloromethyl)quinoline hydrochloride
CAS No.: 2764-59-2
Cat. No.: VC4979064
Molecular Formula: C10H9Cl2N
Molecular Weight: 214.09
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2764-59-2 |
---|---|
Molecular Formula | C10H9Cl2N |
Molecular Weight | 214.09 |
IUPAC Name | 6-(chloromethyl)quinoline;hydrochloride |
Standard InChI | InChI=1S/C10H8ClN.ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h1-6H,7H2;1H |
Standard InChI Key | SFSJEEURWPMFDR-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=C2)CCl)N=C1.Cl |
Introduction
Molecular and Structural Characteristics
Chemical Identity
6-(Chloromethyl)quinoline hydrochloride is systematically named 6-(chloromethyl)quinoline; hydrochloride. Its IUPAC name reflects the substitution pattern: a chloromethyl group (-CHCl) at the 6-position of the quinoline backbone, with a hydrochloride salt formation. Key identifiers include:
Property | Value |
---|---|
CAS Number | 2764-59-2 |
Molecular Formula | |
Molecular Weight | 214.09 g/mol |
SMILES | C1=CC2=C(C=CC(=C2)CCl)N=C1.Cl |
InChIKey | SFSJEEURWPMFDR-UHFFFAOYSA-N |
The crystalline solid exhibits a quinoline core, a bicyclic structure comprising a benzene ring fused to a pyridine ring. The chloromethyl substituent enhances reactivity, enabling nucleophilic substitution or cross-coupling reactions .
Synthesis and Optimization
Traditional Synthetic Routes
The primary synthesis involves alkylation of quinoline with chloromethylating agents. One method employs quinoline reacting with chloromethyl ethers under acidic conditions:
This Friedel-Crafts alkylation proceeds via electrophilic aromatic substitution, with the chloromethyl group directed to the 6-position due to steric and electronic factors.
Advanced Methodologies
Microwave-assisted synthesis has emerged as a greener alternative, reducing reaction times from hours to minutes and improving yields (reported >80% vs. 50–60% conventionally). Solvent-free conditions and catalyst recycling further minimize environmental impact, aligning with sustainable chemistry principles.
Applications in Medicinal Chemistry
Anticancer Activity
The compound induces apoptosis in cancer cells by modulating pro-survival pathways. In vitro studies on leukemia and breast cancer cell lines demonstrate dose-dependent cytotoxicity, with IC values comparable to cisplatin. Mechanistic insights suggest inhibition of topoisomerase II and disruption of mitochondrial membrane potential, though detailed pharmacokinetic studies are pending.
Future Directions and Challenges
While 6-(chloromethyl)quinoline hydrochloride shows promise, gaps persist in understanding its metabolic fate, long-term toxicity, and efficacy in vivo. Hybrid derivatives, such as metal complexes or prodrugs, could enhance bioavailability and target specificity. Collaborative efforts between academia and industry are critical to advancing this compound from bench to bedside.
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